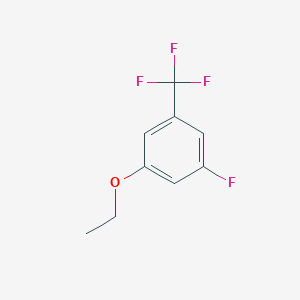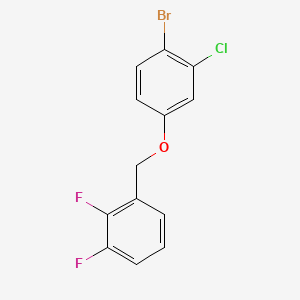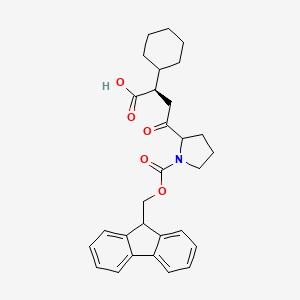
(2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolidine ring, and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine group of the pyrrolidine ring. This is usually achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dipeptide or an amino acid derivative.
Introduction of the Cyclohexyl Group: The cyclohexyl group is typically introduced via a Grignard reaction or a similar organometallic coupling reaction.
Oxobutanoic Acid Formation: The final step involves the formation of the oxobutanoic acid moiety, which can be achieved through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the chemical reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form ketones or alcohols.
Reduction: Reduction reactions can be used to modify the oxobutanoic acid moiety, potentially converting it to a hydroxyl group.
Substitution: The Fmoc protecting group can be removed under basic conditions, allowing for further functionalization of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of hydroxyl-substituted butanoic acid derivatives.
Substitution: Formation of deprotected pyrrolidine derivatives.
科学的研究の応用
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with pyrrolidine derivatives.
Protein Engineering: It is used in the modification of proteins to study structure-function relationships.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The pyrrolidine ring and cyclohexyl group contribute to the overall hydrophobicity and conformational flexibility, influencing the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
®-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of an oxobutanoic acid moiety.
(S)-4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid: Enantiomer of the compound with similar properties but different stereochemistry.
Uniqueness
The unique combination of the Fmoc protecting group, pyrrolidine ring, and cyclohexyl group in (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid provides distinct chemical and physical properties. These include enhanced stability, specific reactivity, and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C29H33NO5 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
(2R)-2-cyclohexyl-4-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H33NO5/c31-27(17-24(28(32)33)19-9-2-1-3-10-19)26-15-8-16-30(26)29(34)35-18-25-22-13-6-4-11-20(22)21-12-5-7-14-23(21)25/h4-7,11-14,19,24-26H,1-3,8-10,15-18H2,(H,32,33)/t24-,26?/m1/s1 |
InChIキー |
NQSMXCAPWSRSNZ-RMVMEJTISA-N |
異性体SMILES |
C1CCC(CC1)[C@@H](CC(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
正規SMILES |
C1CCC(CC1)C(CC(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)


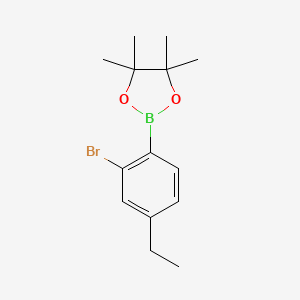

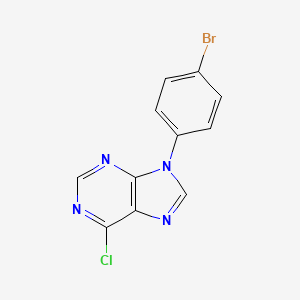
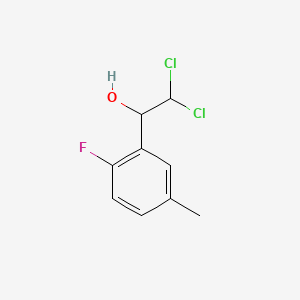
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
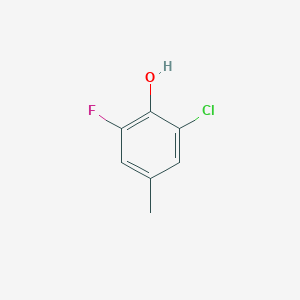
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
